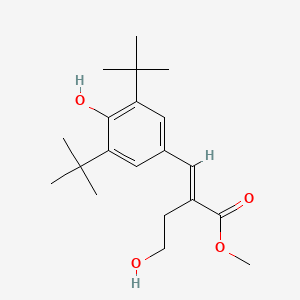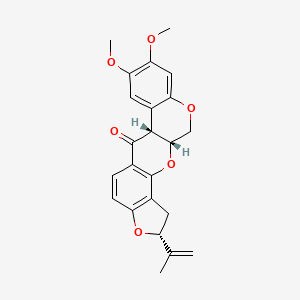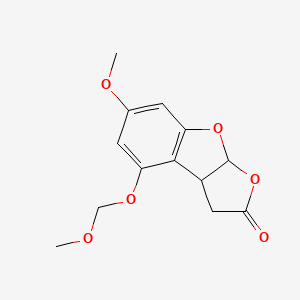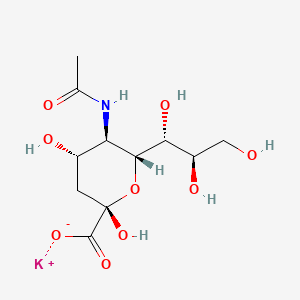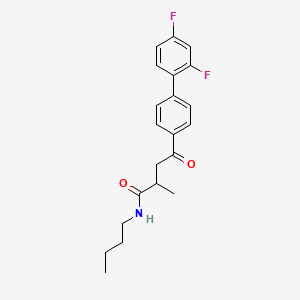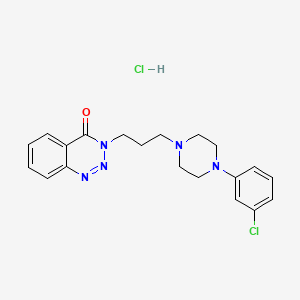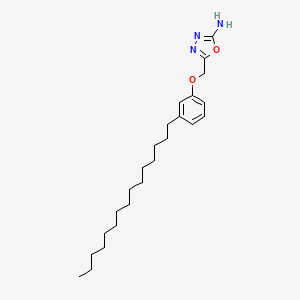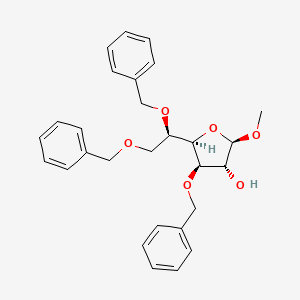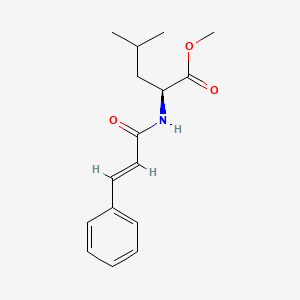
trans-N-Cinnamoyl-D,L-leucine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-Cinnamoyl-D,L-leucine methyl ester: is a synthetic compound derived from cinnamic acid and leucine. It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of leucine, with a methyl ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Cinnamoyl-D,L-leucine methyl ester typically involves the reaction of cinnamic acid derivatives with leucine methyl ester. One common method is the enzymatic aminolysis of methyl cinnamate derivatives with leucine methyl ester under mild conditions. This reaction can be catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors, achieving high conversion rates under optimal conditions .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, utilizing continuous-flow technology to ensure efficient and scalable synthesis. The use of recyclable catalysts and mild reaction conditions makes this method economically viable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: trans-N-Cinnamoyl-D,L-leucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Aplicaciones Científicas De Investigación
trans-N-Cinnamoyl-D,L-leucine methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of trans-N-Cinnamoyl-D,L-leucine methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by interacting with ergosterol in fungal cell membranes, disrupting cell wall integrity .
Comparación Con Compuestos Similares
trans-N-Benzylhydroxycinnamamide: Derived from cinnamic acids and benzylamine, showing potential anticancer activity.
Cinnamoyl derivatives: Various cinnamoyl compounds with different substituents on the aromatic ring, exhibiting diverse biological activities.
Uniqueness: trans-N-Cinnamoyl-D,L-leucine methyl ester is unique due to its specific combination of cinnamoyl and leucine methyl ester moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
127852-93-1 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
methyl (2S)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m0/s1 |
Clave InChI |
OXFYLVKTVPTJPQ-HBWSCVEGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


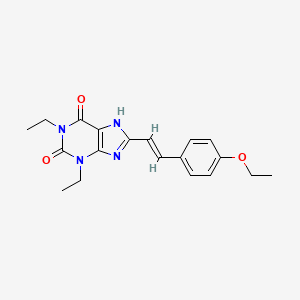
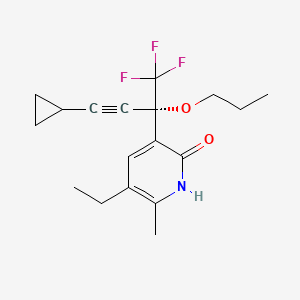
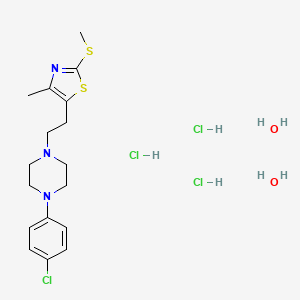
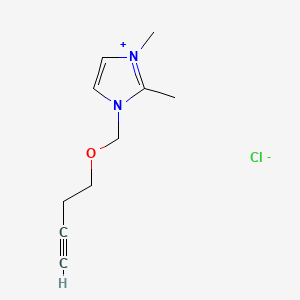
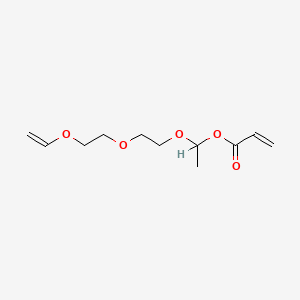
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
